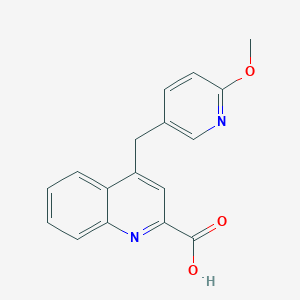
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a methoxypyridinylmethyl group and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyridine-3-carbaldehyde with 2-aminobenzylamine, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced alcohol or aldehyde derivatives, and various substituted quinoline and pyridine derivatives.
Aplicaciones Científicas De Investigación
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The methoxypyridinylmethyl group and the carboxylic acid functional group play crucial roles in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-pyridin-3-yl-quinoline-4-carboxylic acid: Similar in structure but with a methyl group instead of a methoxy group.
Quinoline-2-carboxylic acid: Lacks the methoxypyridinylmethyl substitution.
4-Hydroxy-2-quinolinecarboxylic acid: Contains a hydroxy group instead of a methoxypyridinylmethyl group.
Uniqueness
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyridinylmethyl group enhances its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-6-11(10-18-16)8-12-9-15(17(20)21)19-14-5-3-2-4-13(12)14/h2-7,9-10H,8H2,1H3,(H,20,21) |
Clave InChI |
PGGVCVYRVDBFRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)CC2=CC(=NC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


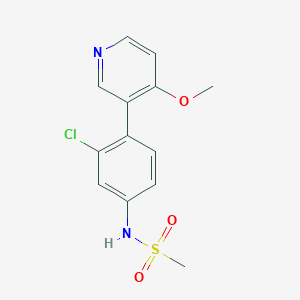
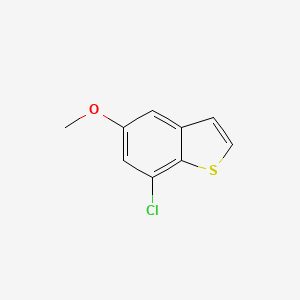

![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
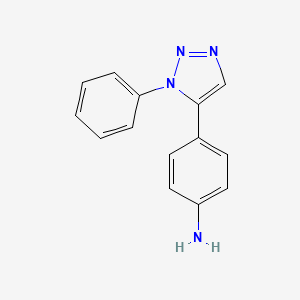

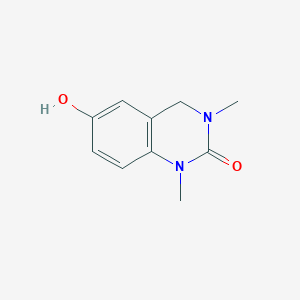

![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)



